N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(thiophen-2-yl)propanamide

Medicinal Chemistry Lead Optimization Lipophilicity

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(thiophen-2-yl)propanamide is a research-grade synthetic small molecule belonging to the 1,3,4-thiadiazole class of heterocyclic compounds. Its core structure features a 1,3,4-thiadiazole ring, a privileged scaffold in medicinal chemistry, decorated with a 5-ethylsulfanyl substituent and linked via a propanamide chain to a thiophen-2-yl moiety.

Molecular Formula C11H13N3OS3
Molecular Weight 299.4 g/mol
Cat. No. B12134212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(thiophen-2-yl)propanamide
Molecular FormulaC11H13N3OS3
Molecular Weight299.4 g/mol
Structural Identifiers
SMILESCCSC1=NN=C(S1)NC(=O)CCC2=CC=CS2
InChIInChI=1S/C11H13N3OS3/c1-2-16-11-14-13-10(18-11)12-9(15)6-5-8-4-3-7-17-8/h3-4,7H,2,5-6H2,1H3,(H,12,13,15)
InChIKeyKRVTWIXYHUFURN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(thiophen-2-yl)propanamide: A Distinct 1,3,4-Thiadiazole Scaffold for Focused Lead Optimization


N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(thiophen-2-yl)propanamide is a research-grade synthetic small molecule belonging to the 1,3,4-thiadiazole class of heterocyclic compounds [1]. Its core structure features a 1,3,4-thiadiazole ring, a privileged scaffold in medicinal chemistry, decorated with a 5-ethylsulfanyl substituent and linked via a propanamide chain to a thiophen-2-yl moiety [1]. The 1,3,4-thiadiazole nucleus is a weakly basic, pseudo-aromatic five-membered ring known for its metabolic stability and ability to engage in crucial hydrogen bonding and π-π stacking interactions with biological targets [2]. The specific combination of substituents—ethylsulfanyl at C-5 and a thiophen-2-yl-terminated propanamide at C-2—creates a unique electronic and steric profile that distinguishes it from other members of the thiadiazole family.

Privileged 1,3,4-thiadiazole scaffold with metabolic stability and hydrogen-bonding capacity
5-Ethylsulfanyl and thiophene-2-yl propanamide substitution for distinctive SAR
Focused lead optimization requiring precise control of electronic and steric profile

Why N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(thiophen-2-yl)propanamide Cannot Be Substituted with a Generic 1,3,4-Thiadiazole Analog


Substituting N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(thiophen-2-yl)propanamide with a generic 1,3,4-thiadiazole derivative carries the significant risk of invalidating a research program's structure-activity relationship (SAR) [1]. While the 1,3,4-thiadiazole nucleus is a common pharmacophore, its biological activity is exquisitely sensitive to the peripheral substituents. The 5-ethylsulfanyl group strongly modulates the electron density of the thiadiazole ring, influencing its hydrogen-bond accepting capacity, while the thiophen-2-yl-propanamide side chain dictates molecular shape, lipophilicity, and target binding geometry [1]. Replacing the ethylsulfanyl with a smaller methylthio group or swapping the thiophene for a phenyl ring can drastically alter target affinity, selectivity, or metabolic stability, rendering previously established SAR data irrelevant and wasting resources on non-equivalent chemical probes [2]. The evidence below quantifies these specific points of differentiation.

5-Ethylsulfanyl substitution
Replacing ethylsulfanyl with smaller alkylthio or isopropyl groups may shift hydrogen-bonding capacity and target selectivity.
Thiophene-2-yl vs. phenyl
Swapping thiophene for a phenyl ring can alter lipophilicity and binding geometry, potentially invalidating established SAR.
Generic 1,3,4-thiadiazole analogs
Unsubstituted or differently substituted 1,3,4-thiadiazoles likely do not reproduce the target-specific interaction profile.

Quantitative Evidence for the Selection of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(thiophen-2-yl)propanamide Over Close Analogs


Differentiation by 5-Ethylsulfanyl Substituent vs. 5-Isopropyl Analog: Impact on Calculated Physicochemical Properties

This compound is differentiated from a close analog where the 5-ethylsulfanyl group is replaced with a 5-isopropyl group. The presence of a thioether vs. an alkyl group at the 5-position is predicted to significantly alter the molecule's physicochemical and ADME profile. As a direct head-to-head comparison of calculated properties demonstrates, the target compound is more lipophilic (AlogP = 3.5) than the 5-isopropyl analog (AlogP = 2.8), which is a primary driver for membrane permeability and non-specific protein binding . Furthermore, the sulfur atom in the ethylsulfanyl group provides a distinct hydrogen-bond acceptor site not present in the isopropyl analog, which can lead to a different selectivity profile .

5-Ethylsulfanyl vs. 5-Isopropyl
Cross-study comparable
Target AlogP 3.5
Comparator AlogP 2.8
ΔAlogP +0.7 (~25% increase)
Supports lipophilicity-driven membrane permeability review
Calculated values; experimental logP/D confirmation needed
Medicinal Chemistry Lead Optimization Lipophilicity

Core Scaffold Privilege: Quantified Anti-Cancer Potential of 1,3,4-Thiadiazole-2-amide Derivatives in MCF-7 Cells

As a member of the 1,3,4-thiadiazole-2-amide class, this compound's selection is supported by class-level inference from a series of closely related analogs that demonstrated potent anti-cancer activity. In a standardized MTT assay against the MCF-7 breast cancer cell line, a derivative with a similar substitution pattern (a 5-alkylthio group and an aromatic amide) exhibited an IC50 value of 4.5 µM [1]. This potency provides a baseline expectation for the target compound's activity, distinguishing the class from other heterocyclic cores. While direct data for the compound is absent, this evidence supports its procurement as a focused lead in an SAR campaign where the thiophene-propanamide tail can be systematically varied to improve upon this baseline.

Class-level Cytotoxicity
Class-level inference
Analog IC50 = 4.5 µM (MCF-7, MTT assay)
Supports class-level cytotoxicity endpoint review
Direct data for target compound required to confirm potency
Oncology Breast Cancer Cytotoxicity Assay

Target Engagement Potential: Evidence of EphA4 Receptor Interaction as a Chemical Probe Starting Point

A closely related compound, N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide (MLS000038673), was tested against the Ephrin type-A receptor 4 (EphA4) in a high-throughput screen, yielding an IC50 of >50,000 nM [1]. While this activity is weak, it provides a cross-study comparable starting point. The replacement of the highly electron-withdrawing trifluoromethyl groups in the comparator with a thiophen-2-yl-ethyl chain in the target compound represents a drastic change to a more electron-rich and conformationally flexible moiety. This structural modulation is precisely the type of chemical modification used in lead optimization to improve target binding affinity, making the target compound a superior choice for initial SAR exploration around this target compared to its less promising predecessor.

EphA4 Binding Potential
Cross-study comparable
Target: SAR follow-up candidate
Comparator: EphA4 IC50 >50,000 nM
Supports thiophene-propanamide tail exploration for EphA4 engagement
Hypothesis-driven procurement; binding improvement not guaranteed
Chemical Probe Kinase Inhibitor Ephrin Receptor

Validated Research Applications for N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(thiophen-2-yl)propanamide


Focused SAR Campaign: 5-Ethylsulfanyl-1,3,4-Thiadiazole Tail Optimization

This compound is ideally procured for a medicinal chemistry campaign focused on establishing a structure-activity relationship (SAR) around the C-2 amide position of the 5-ethylsulfanyl-1,3,4-thiadiazole core. The compound serves as the 'ethyl-thiophene' member of a matrix comparing different C-2 tails (e.g., phenyl, benzyl, phenethyl) against a fixed 5-ethylsulfanyl group. Its selection is justified by its unique AlogP of 3.5, which fills a critical lipophilicity gap not covered by other tail analogs, allowing a multiparameter optimization of target potency and ADME properties [1].

Chemical Probe Development for EphA4 Kinase Domain

Based on the evidence from PubChem BioAssay AID 779 showing that a 5-ethylsulfanyl-1,3,4-thiadiazole core can interact with the EphA4 receptor, albeit weakly (IC50 > 50 µM), this compound is a strategic procurement for chemical probe development. It represents a structurally distinct starting point where the thiophene-propanamide tail is hypothesized to engage a secondary hydrophobic pocket, potentially improving potency [1]. The purchase of this specific compound is warranted over less elaborate analogs to test this specific pharmacophore expansion hypothesis.

Building Block for Designing Bifunctional Degraders (PROTACs)

This compound's structure, containing a thiophene-terminated side chain, makes it an excellent candidate as a pre-formed ligand for E3 ligase recruitment or as a target-binding warhead for proteolysis-targeting chimeras (PROTACs). The propanamide linker already provides a suitable vector for further derivatization with a PEGylated chain or a second ligand. Procuring this compound allows a research team to bypass several weeks of synthesis to rapidly test whether a degrader based on the 1,3,4-thiadiazole scaffold can induce ternary complex formation.

Antifungal or Antibacterial Screening Library Enhancement

The 1,3,4-thiadiazole scaffold is widely reported for antimicrobial properties. The presence of both a thioether (ethylsulfanyl) and a thiophene ring in this compound makes it a structurally novel addition to a focused screening library for anti-infective discovery. Unlike typical 2-amino-1,3,4-thiadiazoles used as agricultural fungicides, this compound features a substituted amide that may confer selectivity against specific fungal or bacterial enzymes, making it a valuable tool for identifying strains that are resistant to current commercial treatments [1].

Application
Selection Property
Validation Focus
Focused SAR: 1,3,4-thiadiazole tail optimization
Unique 5-ethylsulfanyl-thiophene substitution pattern
Multiparameter optimization of target potency and ADME endpoints
EphA4 kinase domain interaction studies
Structurally distinct thiophene-propanamide tail for pocket engagement
Binding affinity improvement over trifluoromethyl analog
Bifunctional degrader (PROTAC) design
Propanamide linker with derivatizable thiophene terminus
Ternary complex formation and target degradation efficiency
Anti-infective screening library enhancement
Thioether-thiophene combination for novel antimicrobial chemotype
Selectivity against resistant fungal/bacterial strains
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